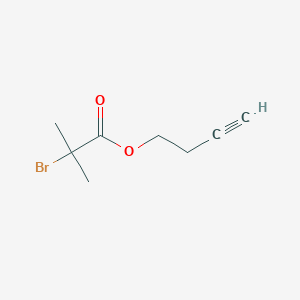

3-Butynyl 2-bromoisobutyrate

Description

Contextualizing Controlled Radical Polymerization for Precision Macromolecular Design

For many years, conventional free radical polymerization was a workhorse for producing a vast array of polymeric materials. However, its major drawback lies in the lack of control over the polymerization process, leading to polymers with broad molecular weight distributions and undefined end groups. cmu.edu The advent of controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), revolutionized the field of polymer chemistry. researchgate.net

CRP techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer unprecedented control over the growth of polymer chains. fiveable.mefiveable.me These methods are founded on establishing a dynamic equilibrium between a small population of active, propagating radical species and a large majority of dormant species. nih.govacs.org This equilibrium minimizes irreversible termination reactions, allowing polymer chains to grow in a simultaneous and controlled manner. The result is the synthesis of polymers with predictable molecular weights, low dispersity (narrow molecular weight distribution), and well-defined chain-end functionalities. fiveable.mefiveable.me This level of precision is crucial for designing complex macromolecular architectures like block copolymers, star polymers, and polymer brushes. mdpi.com

Significance of Functional Initiators in Polymer Architecture Control

Within the framework of CRP, the initiator plays a pivotal role. It not only initiates the polymerization process, determining the number of growing polymer chains, but its chemical structure is also incorporated as the starting point (the α-chain end) of every polymer chain. cmu.edu This inherent feature makes the use of functional initiators a powerful strategy for introducing specific chemical groups at a defined location in the polymer structure. cmu.edusigmaaldrich.com

Functional initiators are molecules that possess at least two key features: a group capable of initiating the polymerization and one or more additional functional groups that remain intact during the polymerization process. researchgate.net These pendant functionalities can then be used for post-polymerization modifications, allowing for the construction of more complex and functional materials. The choice of initiator directly influences the end-groups of the resulting polymer, enabling the synthesis of telechelic polymers (polymers with functional groups at both ends) or macromolecules with specific reactive sites for subsequent chemical transformations. cmu.edufiveable.me Symmetrical bifunctional initiators contain two identical initiating sites, while unsymmetrical ones have two different initiating groups. researchgate.net

Overview of 3-Butynyl 2-bromoisobutyrate as a Dual-Functional Initiator

This compound is a prime example of a heterobifunctional initiator designed for use in ATRP. alfa-chemistry.com Its structure incorporates two distinct reactive moieties: a 2-bromoisobutyrate group and a terminal alkyne group.

The 2-bromoisobutyrate portion serves as a classic and efficient initiator for ATRP. nbinno.com The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst (typically a copper complex) to generate a radical species that initiates the polymerization of a wide range of vinyl monomers, such as styrenes, acrylates, and methacrylates. acs.orgnbinno.com The reversible nature of this activation/deactivation process is the basis for the controlled characteristics of ATRP.

The terminal alkyne functionality is the second key feature of this initiator. This group is generally stable under ATRP conditions and remains at the α-chain end of the polymer. sigmaaldrich.comustc.edu.cn The presence of this alkyne group opens up a vast array of possibilities for post-polymerization modification via "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com This highly efficient and specific reaction allows for the covalent attachment of a wide variety of molecules containing an azide (B81097) group, enabling the synthesis of well-defined polymer conjugates, block copolymers, and surface-grafted polymers. sigmaaldrich.comuu.nl For instance, a bromo-terminated polystyrene was synthesized via ATRP using this compound as the initiator. sci-hub.se

In some applications, the terminal alkyne may be protected, for example with a TIPS (triisopropylsilyl) group, to prevent any potential side reactions with the copper catalyst used in ATRP. This protecting group can then be removed after polymerization to reveal the reactive alkyne for subsequent click reactions. sigmaaldrich.com However, studies have also shown that unprotected terminal alkynes can undergo oxidative coupling reactions under certain ATRP conditions, which can lead to polymers with bimodal molecular weight distributions. acs.org

The dual functionality of this compound makes it a valuable tool for materials scientists, providing a straightforward method to synthesize polymers with a handle for further functionalization, thereby facilitating the creation of complex and precisely engineered macromolecular structures.

Chemical Compound Information

| Compound Name |

| This compound |

| Triisopropylsilyl (TIPS) |

| Polystyrene |

| Styrene (B11656) |

| Acrylates |

| Methacrylates |

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1264291-66-8 | alfa-chemistry.comsigmaaldrich.com |

| Molecular Weight | 219.08 g/mol | alfa-chemistry.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₁BrO₂ | sigmaaldrich.com |

| Density | 1.295 g/mL at 25 °C | alfa-chemistry.comsigmaaldrich.com |

| Refractive Index | n20/D 1.470 | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Assay | 97% (GC) | alfa-chemistry.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | alfa-chemistry.comsigmaaldrich.com |

| SMILES | CC(C)(Br)C(=O)OCCC#C | alfa-chemistry.com |

| InChI Key | MOHWQOXHTWRDGD-UHFFFAOYSA-N | alfa-chemistry.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1264291-66-8 |

|---|---|

Molecular Formula |

C8H11BrO2 |

Molecular Weight |

219.08 g/mol |

IUPAC Name |

but-3-ynyl 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C8H11BrO2/c1-4-5-6-11-7(10)8(2,3)9/h1H,5-6H2,2-3H3 |

InChI Key |

MOHWQOXHTWRDGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OCCC#C)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Butynyl 2 Bromoisobutyrate

Established Synthetic Pathways for α-Bromoester Alkyne-Functionalized Initiators

The primary and most established method for synthesizing 3-butynyl 2-bromoisobutyrate is through the esterification of 3-butyn-1-ol (B147353) with 2-bromoisobutyryl bromide. This reaction is a direct and efficient way to couple the two essential functional components.

The synthesis is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to prevent hydrolysis of the highly reactive acyl bromide. A tertiary amine base, commonly triethylamine (B128534) (TEA) or pyridine, is used to neutralize the hydrobromic acid (HBr) byproduct that forms during the reaction, driving the equilibrium towards the product. The reaction is generally performed at reduced temperatures, starting at 0 °C, to control the exothermic nature of the reaction and minimize potential side reactions, before being allowed to warm to room temperature. scispace.com

The process involves the nucleophilic attack of the hydroxyl group of 3-butyn-1-ol on the carbonyl carbon of 2-bromoisobutyryl bromide. Following the reaction, a standard workup procedure is employed. This typically involves filtering the precipitated triethylammonium (B8662869) bromide salt, washing the organic phase to remove any remaining impurities, drying it over an anhydrous salt like sodium sulfate (B86663), and finally, removing the solvent under reduced pressure to yield the crude product. scispace.comfigshare.com Further purification can be achieved through column chromatography if necessary. This methodology is widely adopted for creating initiators for ATRP, a robust polymerization technique for developing well-defined polymers. sci-hub.senbinno.com

Interactive Table: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Purpose |

| Reactant 1 | 3-butyn-1-ol | Provides the alkyne functionality and hydroxyl group for esterification. |

| Reactant 2 | 2-bromoisobutyryl bromide | Provides the α-bromoester group, the initiating site for ATRP. nbinno.com |

| Base | Triethylamine or Pyridine | Scavenges the HBr byproduct, driving the reaction forward. scispace.com |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Provides a non-reactive medium for the synthesis. |

| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. scispace.com |

| Purification | Filtration, Washing, Column Chromatography | Removes byproducts and unreacted starting materials to isolate the pure initiator. |

Derivatization Routes for Related Butynyl/Butenyl Bromoisobutyrates

The true synthetic utility of this compound and related compounds lies in the reactivity of their functional groups, particularly the terminal alkyne. This group serves as a prime site for post-polymerization modification, allowing for the creation of complex macromolecular architectures.

The most prominent derivatization reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". pcbiochemres.comorganic-chemistry.org This reaction allows for the highly efficient and specific coupling of the alkyne-terminated polymer (synthesized using the initiator) with a molecule containing an azide (B81097) group. acs.orgresearchgate.netnih.gov This method is exceptionally modular, enabling the attachment of a vast array of functionalities, including biomolecules, fluorescent tags, or other polymers, to the chain end. rsc.orgresearchgate.netresearchgate.net For instance, an alkyne-functionalized polymer can be reacted with an azide-terminated polyethylene (B3416737) glycol (PEG) to form a block copolymer. sigmaaldrich.com

The CuAAC reaction is valued for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for materials science and bioconjugation. researchgate.net The process typically uses a copper(I) catalyst, which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate. rsc.org

While the terminal alkyne is the most exploited functional handle, related structures like butenyl bromoisobutyrates, containing a terminal alkene, can also be derivatized. qmul.ac.uk Thiol-ene radical addition is a common reaction for alkene modification, allowing for the attachment of thiol-containing molecules. pcbiochemres.compcbiochemres.com However, the alkyne group is generally preferred due to the exceptional efficiency and orthogonality of the CuAAC reaction. organic-chemistry.org A potential side reaction to be aware of during copper-catalyzed reactions involving terminal alkynes is the oxidative alkyne-alkyne homocoupling, known as Glaser coupling, which can be minimized by using excess reducing agent or maintaining an inert atmosphere. acs.orgrsc.org

Spectroscopic Verification of Initiator Structure (excluding basic identification data)

Confirmation of the successful synthesis of this compound is achieved through detailed spectroscopic analysis, primarily using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. thermofisher.com

FTIR Spectroscopy: The FTIR spectrum provides clear evidence for the presence of the key functional groups. A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the newly formed ester group. The presence of the alkyne is confirmed by two distinct peaks: a sharp, weak band at approximately 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, and another weak band around 2120 cm⁻¹ for the C≡C triple bond stretch. The disappearance of the broad O-H stretch from the starting material, 3-butyn-1-ol, further confirms the esterification.

¹H NMR Spectroscopy: Proton NMR provides a detailed map of the molecule's structure. Key signals confirming the formation of this compound include:

A singlet at approximately 1.9 ppm, integrating to six protons, which corresponds to the two equivalent methyl groups (-(CH ₃)₂) of the isobutyrate moiety. researchgate.netresearchgate.net

A triplet at around 4.3 ppm, which is assigned to the methylene (B1212753) protons adjacent to the ester oxygen (-CH ₂-O-).

A triplet of doublets or a multiplet around 2.5 ppm, corresponding to the methylene protons adjacent to the alkyne group (-C≡C-CH ₂-).

A triplet at about 2.0 ppm, which is the characteristic signal for the terminal alkyne proton (-C≡C-H ). researchgate.net

¹³C NMR Spectroscopy: Carbon NMR further corroborates the structure. Noteworthy signals include the carbonyl carbon of the ester at ~171 ppm, the quaternary carbon of the bromoisobutyrate group at ~55 ppm, the two carbons of the alkyne group at ~80 ppm (C≡CH) and ~70 ppm (C≡C H), and the methyl carbons at ~30 ppm. youtube.com

Together, these spectroscopic techniques provide unambiguous confirmation of the successful synthesis of the target initiator, this compound, by verifying the presence of all its constituent parts and their specific chemical environments.

Interactive Table: Key Spectroscopic Data for this compound

| Spectroscopy | Signal (Chemical Shift / Wavenumber) | Assignment |

| ¹H NMR | ~ 4.3 ppm (t) | -CH ₂-O- |

| ¹H NMR | ~ 2.5 ppm (m) | -C≡C-CH ₂- |

| ¹H NMR | ~ 2.0 ppm (t) | -C≡C-H |

| ¹H NMR | ~ 1.9 ppm (s) | -C(Br)(CH ₃)₂ |

| FTIR | ~ 3300 cm⁻¹ (sharp, weak) | ≡C-H stretch |

| FTIR | ~ 2120 cm⁻¹ (weak) | C≡C stretch |

| FTIR | ~ 1735 cm⁻¹ (strong) | C=O (ester) stretch |

Applications in Atom Transfer Radical Polymerization Atrp Mechanisms

Advanced ATRP Techniques Enabled by 3-Butynyl 2-bromoisobutyrate

This compound is fully compatible with modern, low-catalyst ATRP techniques. These methods enhance the versatility and industrial applicability of ATRP by minimizing catalyst contamination in the final product. The initiator's core function as an alkyl halide remains unchanged, allowing it to be seamlessly integrated into these advanced systems while retaining its alkyne functionality for post-synthesis modifications.

ARGET ATRP is a robust technique that allows for ATRP to be conducted with parts-per-million (ppm) levels of copper catalyst. nih.govnih.gov The system uses a reducing agent (e.g., ascorbic acid or tin(II) 2-ethylhexanoate) to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator that forms during polymerization. nih.gov This process compensates for any termination reactions that would otherwise consume the active catalyst. This compound serves as the conventional alkyl halide initiator in this system, enabling the controlled polymerization of various monomers while requiring significantly less catalyst. nsf.gov

In SARA ATRP, metallic copper (Cu(0)), typically in the form of a wire or powder, is added to the polymerization. nih.gov The Cu(0) acts as both a supplemental activator and a reducing agent. It can reduce the Cu(II) deactivator back to the Cu(I) activator via comproportionation and can also directly activate the alkyl halide initiator. acs.org This method maintains control over the polymerization with very low concentrations of soluble copper catalyst. This compound functions effectively as the initiator in SARA ATRP systems, providing alkyne-terminated polymers with minimal catalyst contamination. nih.gov

Photoinduced ATRP (pATRP) utilizes light as an external stimulus to control the polymerization. cmu.edu In this technique, a photocatalyst or the copper complex itself absorbs light, which triggers the reduction of the Cu(II) deactivator to the Cu(I) activator, thus generating radicals and initiating polymerization. frontiersin.org The polymerization can be started and stopped simply by turning the light source on and off, offering exceptional temporal control over the reaction. cmu.edunih.gov this compound is a suitable initiator for pATRP, allowing for the light-controlled synthesis of well-defined, alkyne-terminated polymers for applications in surface patterning and the creation of complex block copolymers. dntb.gov.ua

Integration with Click Chemistry Methodologies for Post Polymerization Functionalization

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with 3-Butynyl 2-bromoisobutyrate Derivatives

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) stands as a cornerstone of click chemistry and is extensively used for the modification of polymers synthesized using this compound. This reaction facilitates the covalent linking of the alkyne-terminated polymer with a wide array of azide-functionalized molecules, leading to the formation of a stable triazole linkage.

Reaction Mechanism and Efficiency in Polymer Conjugation

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. The mechanism involves the in situ formation of a copper(I) acetylide species from the terminal alkyne of the polymer initiated with this compound. This intermediate then reacts with an azide-containing molecule in a stepwise manner, culminating in the formation of the triazole ring.

The efficiency of CuAAC in polymer conjugation is one of its most significant advantages. The reaction typically proceeds with high yields under mild conditions, often at room temperature and in a variety of solvents, including aqueous media. This high efficiency allows for the quantitative functionalization of the polymer chain ends, which is crucial for the synthesis of well-defined block copolymers, polymer-biomolecule conjugates, and other advanced materials. The robust nature of the CuAAC reaction ensures its compatibility with a wide range of functional groups, making it a versatile tool for macromolecular engineering.

Formation of 1,2,3-Triazole Linkages for Covalent Modifications

The formation of the 1,2,3-triazole linkage via CuAAC provides a stable and robust covalent bond for the modification of polymers. The triazole ring is chemically inert to many common reaction conditions, ensuring the stability of the resulting conjugate. This linkage is often employed to attach various functionalities to the polymer terminus, including fluorescent dyes, biotin, peptides, proteins, and other polymers. For instance, an alkyne-terminated polystyrene, synthesized via Atom Transfer Radical Polymerization (ATRP) using this compound as the initiator, can be readily "clicked" with an azide-functionalized poly(ethylene glycol) (PEG) to form a well-defined amphiphilic block copolymer.

The table below summarizes representative examples of polymer conjugations utilizing CuAAC with polymers initiated by alkyne-functionalized initiators.

| Polymer Backbone | Azide-Functionalized Molecule | Catalyst System | Solvent | Yield (%) |

| Polystyrene | Azido-PEG | CuBr/PMDETA | Toluene | >95 |

| Poly(methyl methacrylate) | Azido-functionalized dye | CuSO₄/Sodium Ascorbate | DMF/H₂O | >98 |

| Poly(n-butyl acrylate) | Azido-biotin | CuI/DIPEA | THF | >95 |

Strategies for Preventing Oxidative Alkyne-Alkyne Coupling (Glaser Coupling)

A significant side reaction that can occur during CuAAC, particularly in the presence of copper catalysts and oxygen, is the oxidative homocoupling of terminal alkynes, known as the Glaser coupling. nih.govresearchgate.net This leads to the formation of a diacetylene linkage, resulting in undesired chain extension and a bimodal molecular weight distribution in the final polymer product. nih.govresearchgate.net Several strategies have been developed to minimize or eliminate this side reaction.

One effective approach is to perform the CuAAC reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which is a key component in the Glaser coupling mechanism. nih.govresearchgate.net Additionally, the use of a reducing agent, such as sodium ascorbate, not only regenerates the active Cu(I) catalyst but also helps to suppress the formation of Cu(II) species that can promote oxidative coupling. nih.govresearchgate.net

Another strategy involves the careful selection of the copper source and ligands. The use of ligands that stabilize the Cu(I) oxidation state can help to disfavor the oxidative pathway. Furthermore, controlling the reaction temperature and the rate of addition of the copper catalyst can also play a role in minimizing the extent of Glaser coupling. nih.govresearchgate.net

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Alkyne-Functionalized Polymers

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free click reaction that has gained prominence for bioconjugation and materials science applications where the presence of a potentially cytotoxic copper catalyst is undesirable. This reaction utilizes a strained cycloalkyne, which readily reacts with an azide (B81097) without the need for a metal catalyst. In the context of polymers synthesized with this compound, the terminal alkyne can be reacted with an azide-functionalized strained cycloalkyne, or more commonly, the polymer is first modified to introduce an azide group, which then reacts with a strained cycloalkyne.

The high reactivity of strained cycloalkynes, such as dibenzocyclooctynes (DBCO), allows for rapid and highly specific conjugation under physiological conditions. This has made SPAAC an invaluable tool for attaching polymers to biological molecules in living systems.

Thiol-Yne Reactions for Post-Synthetic Polymer Modification

The thiol-yne reaction is another powerful click chemistry tool for the post-synthetic modification of alkyne-terminated polymers. This reaction involves the addition of a thiol to an alkyne, which can proceed via either a radical-mediated or a nucleophilic pathway. The radical-mediated thiol-yne reaction is typically initiated by UV light or a radical initiator and can result in the double addition of the thiol across the alkyne, leading to a dithioether linkage.

This methodology allows for the introduction of a wide range of sulfur-containing functional groups to the polymer chain end. The high efficiency and orthogonality of the thiol-yne reaction make it a valuable technique for creating complex macromolecular structures and functional materials from polymers initiated with this compound.

Diels-Alder and Hetero Diels-Alder Reactions in Macromolecular Functionalization

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, and its hetero-variant, are powerful tools for creating cyclic structures and have been adapted for macromolecular functionalization. For polymers synthesized with this compound, the terminal alkyne can act as a dienophile, reacting with a diene-functionalized molecule to form a stable cyclohexene (B86901) adduct.

This reaction is highly specific and can be performed under mild thermal conditions. A key feature of the Diels-Alder reaction is its reversibility at elevated temperatures, which allows for the creation of self-healing and thermally responsive materials. By incorporating diene and dienophile functionalities into polymer chains, dynamic covalent networks can be formed.

The table below provides a comparative overview of the different click chemistry methodologies discussed.

| Reaction | Catalyst | Key Features | Typical Application |

| CuAAC | Copper(I) | High efficiency, regioselective, forms stable triazole linkage. | Block copolymer synthesis, surface functionalization. |

| SPAAC | None (strain-promoted) | Copper-free, bioorthogonal, rapid kinetics. | Bioconjugation, hydrogel formation. |

| Thiol-Yne | Radical initiator or base | Forms thioether linkages, can have single or double addition. | Introduction of sulfur-containing groups, network formation. |

| Diels-Alder | Heat | Forms cyclohexene adducts, thermally reversible. | Self-healing materials, dynamic covalent networks. |

Advanced Macromolecular Engineering and Functional Materials Development

Surface Engineering and Polymer Brush Fabrication

Surface-initiated ATRP (SI-ATRP) is a robust method for covalently tethering polymer chains to a substrate, forming a dense layer known as a polymer brush. nih.gov This technique allows for precise control over the thickness, density, and composition of the grafted polymer layer, thereby enabling the fine-tuning of surface properties. The use of initiators like 3-Butynyl 2-bromoisobutyrate in this process introduces an additional layer of chemical functionality.

Site-Specific Polymer Grafting on Colloidal Particles and Anisotropic Substrates

The fabrication of "patchy" or anisotropic colloidal particles, which have distinct chemical or physical properties on different parts of their surface, is of great interest for directing self-assembly and creating complex materials. SI-ATRP is a key technique for achieving this. The process begins with the selective immobilization of an ATRP initiator onto specific regions of a colloidal particle or a non-uniform substrate. rsc.org For instance, bromoisobutyrate moieties can be attached to the surface to act as initiating sites. rsc.orgnih.gov

By using this compound as the initiator, polymer brushes are grown from these specific sites. The resulting brushes not only modify the surface properties in a spatially controlled manner but also terminate with an alkyne group. This terminal alkyne allows for a second layer of modification. For example, azide-functionalized molecules, such as fluorescent dyes, bioactive peptides, or nanoparticles, can be "clicked" onto the surface of the polymer brushes, leading to highly complex and multifunctional colloidal building blocks.

Table 1: SI-ATRP for Polymer Brush Fabrication

| Feature | Description | Role of this compound |

|---|---|---|

| Polymerization Method | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | The 2-bromoisobutyrate group initiates controlled radical polymerization from the surface. |

| Substrate Types | Colloidal particles, anisotropic substrates, flat surfaces. | Covalently attached to the substrate to provide initiation sites. |

| Control | Precise control over polymer chain length, density, and architecture. | Enables the growth of well-defined polymer brushes. |

| Post-Modification | The terminal alkyne group allows for subsequent functionalization via click chemistry. | Provides a versatile handle for attaching a wide range of molecules to the brush surface. |

Controlled Functionalization of Electrode Surfaces for Sensing Platforms

The performance of electrochemical biosensors is critically dependent on the controlled functionalization of the electrode surface. Polymer brushes offer an effective way to create a three-dimensional matrix that can increase the loading of biorecognition elements, reduce non-specific binding, and improve sensor stability.

The process involves first anchoring this compound to the electrode surface. Subsequently, SI-ATRP is used to grow polymer brushes. The terminal alkyne groups on these brushes serve as versatile platforms for the covalent attachment of sensing molecules. For example, an enzyme with a corresponding azide (B81097) group can be immobilized via a CuAAC reaction. This method ensures a high density of the active sensing component and precise control over its orientation, leading to enhanced sensitivity and selectivity of the sensing platform.

Design and Assembly of Polymer-Inorganic Hybrid Systems

Polymer-inorganic hybrid materials combine the advantageous properties of both organic polymers (flexibility, processability) and inorganic materials (mechanical strength, thermal stability, optical/electronic properties). Controlled radical polymerization techniques, particularly ATRP, are instrumental in creating these materials by growing polymers directly from the surface of inorganic nanoparticles. nih.gov

When this compound is used to initiate polymerization from the surface of inorganic particles (e.g., silica, gold, or iron oxide nanoparticles), the resulting hybrid material consists of an inorganic core decorated with a dense shell of polymer chains. Each of these polymer chains is end-functionalized with an alkyne group. This "clickable" surface allows for the subsequent attachment of other functional molecules or for linking the hybrid particles together to form larger, more complex superstructures. This approach provides a modular platform for designing multifunctional nanomaterials for applications in catalysis, diagnostics, and reinforced composites.

Construction of Self-Assembled Polymeric Nanostructures

Micellar Systems with Tunable Surface Functionality

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer chains, can self-assemble in selective solvents to form various nanostructures, most commonly spherical micelles. nih.gov These micelles typically feature a hydrophobic core, capable of encapsulating lipophilic molecules, and a hydrophilic corona that ensures stability in an aqueous environment.

The synthesis of such block copolymers can be readily achieved using this compound. For instance, it can be used to initiate the polymerization of a hydrophilic monomer. The resulting alkyne-terminated hydrophilic polymer can then be used as a macroinitiator for the polymerization of a hydrophobic monomer, creating an amphiphilic diblock copolymer. When this copolymer self-assembles into micelles in water, the alkyne groups will be located at the distal end of the corona-forming hydrophilic chains, decorating the micelle surface. This creates "clickable" micelles whose surface can be precisely functionalized. nih.gov For example, targeting ligands for specific cells can be attached to the surface for drug delivery applications, or catalytic moieties can be introduced to create nanoreactors. nih.govrsc.org This method allows for the creation of micellar systems with highly tunable surface properties tailored for specific functions. nih.gov

Table 2: Research Findings on Functional Polymeric Nanostructures

| Nanostructure Type | Synthesis Strategy | Key Feature from this compound | Potential Application |

|---|---|---|---|

| Patchy Colloidal Particles | Site-specific SI-ATRP | Spatially controlled polymer brushes with terminal alkynes for further functionalization. | Directed self-assembly, advanced composites. |

| Functionalized Micelles | Self-assembly of block copolymers initiated with the compound. | Alkyne groups on the micelle corona for surface modification via click chemistry. nih.gov | Targeted drug delivery, nanoreactors. nih.govrsc.org |

| Bio-conjugates | ATRP followed by CuAAC click reaction. | Terminal alkyne on the polymer chain for covalent linking to azide-modified biomolecules. nih.gov | Biocompatible materials, tissue engineering. |

Bio-Conjugation and Biomacromolecular Integration

The creation of covalent linkages between synthetic polymers and biological macromolecules like proteins, peptides, or nucleic acids is a rapidly growing field with applications in therapeutics, diagnostics, and biomaterials. The unique functionalities of this compound make it an ideal tool for this purpose.

A common strategy involves synthesizing a polymer using this compound as the initiator. This yields a polymer chain with a terminal alkyne group. alfa-chemistry.com Separately, a biomolecule of interest is chemically modified to introduce an azide group. The alkyne-terminated polymer and the azide-modified biomolecule can then be joined together with high efficiency and specificity using the CuAAC click reaction. nih.gov This "grafting-to" approach is highly modular and allows for the creation of well-defined polymer-biomolecule conjugates. Such conjugates can improve the stability and circulation time of therapeutic proteins, create targeted drug delivery systems, or form hydrogels for tissue engineering applications.

Covalent Attachment to Biomacromolecules (e.g., DNA, Proteins, Peptides)

The structure of this compound is uniquely suited for the "grafting-from" approach in the synthesis of polymer-biomacromolecule conjugates. In this strategy, the biomacromolecule is first functionalized with an ATRP initiator, and the polymer chain is then grown directly from its surface. However, a more common and often more controlled method is the "grafting-to" approach, where a polymer with a reactive end-group is synthesized separately and then attached to the biomacromolecule. This compound is instrumental in this latter approach.

Polymers are first synthesized using this compound as the initiator, resulting in polymer chains with a terminal alkyne group. This alkyne-terminated polymer can then be covalently linked to a biomacromolecule (such as DNA, a protein, or a peptide) that has been modified to bear a complementary azide group. The CuAAC reaction forms a stable triazole linkage, effectively conjugating the polymer to the biomacromolecule. This method offers the advantage of being able to thoroughly characterize the polymer before conjugation, ensuring a well-defined final product.

The application of this methodology is particularly significant in the development of therapeutic protein-polymer conjugates. By attaching polymers to proteins, their pharmacokinetic properties can be significantly improved, leading to longer circulation times and reduced immunogenicity. Similarly, DNA-polymer conjugates are being explored for applications in gene delivery and diagnostics, where the polymer component can enhance stability and cellular uptake. The conjugation of polymers to peptides can also lead to the development of novel materials with unique self-assembly properties.

Development of Responsive Polymeric Structures for Biomolecule Interactions

"Smart" or responsive polymers, which undergo conformational changes in response to external stimuli such as temperature or pH, are of great interest for applications in drug delivery, diagnostics, and tissue engineering. This compound serves as a valuable initiator for the synthesis of such responsive polymers via ATRP. For example, monomers like N-isopropylacrylamide (NIPAAm) can be polymerized using this initiator to create thermoresponsive polymers.

The resulting alkyne-terminated responsive polymers can then be conjugated to biomolecules using the CuAAC click reaction, as described previously. This allows for the creation of "smart" biomaterials that can interact with biological systems in a controlled manner. For instance, a thermoresponsive polymer conjugated to a protein could be designed to release the protein at a specific temperature, offering a mechanism for targeted drug delivery.

Furthermore, surfaces can be functionalized with this compound to create platforms for the "grafting-from" synthesis of responsive polymer brushes. These polymer brushes, which are dense layers of polymers attached to a surface, can be designed to respond to environmental changes, thereby modulating the interaction of biomolecules with the surface. For example, a surface modified with thermoresponsive polymer brushes could be used to control cell adhesion and detachment simply by changing the temperature.

Characterization and Analytical Techniques for 3 Butynyl 2 Bromoisobutyrate Derived Materials

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of polymers, verifying the incorporation of the initiator fragment, and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for degree of polymerization, end-group confirmation)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the analysis of polymers synthesized using 3-Butynyl 2-bromoisobutyrate. It provides quantitative information on the polymer's microstructure, allows for the determination of the degree of polymerization (DP), and confirms the presence of the initiator's fragments at the polymer chain ends. cmu.eduresearchgate.net

By comparing the integral of the signals corresponding to the repeating monomer units with the integral of a characteristic signal from the initiator fragment, the number-average molecular weight (Mn) can be calculated. For a polymer synthesized from a vinyl monomer, the alkyne proton from the this compound initiator would typically appear in a distinct region of the spectrum, allowing for this end-group analysis. The signals from the polymer backbone, such as the methoxy (B1213986) or methylene (B1212753) protons in polymethacrylates or polyacrylates, are used to represent the repeating units. researchgate.net

Table 1: Representative ¹H NMR Data for a Hypothetical Polymer (e.g., Polystyrene) Initiated with this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 6.3 - 7.5 | Multiplet | Aromatic protons of polystyrene backbone |

| 4.1 - 4.3 | Triplet | Methylene protons (-CH₂-O-) of the initiator fragment |

| 2.4 - 2.6 | Triplet | Methylene protons (-CH₂-C≡) of the initiator fragment |

| 1.9 - 2.0 | Singlet | Terminal alkyne proton (-C≡CH) of the initiator fragment |

| 1.8 - 2.1 | Multiplet | Methine proton of polystyrene backbone |

| 1.2 - 1.8 | Multiplet | Methylene protons of polystyrene backbone |

| 1.9 | Singlet | Methyl protons (-C(CH₃)₂-Br) of the terminal bromine end-group |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in the polymer. For materials synthesized with this compound, FTIR is crucial for confirming the presence of the alkyne and ester functionalities from the initiator, as well as the functional groups of the polymerized monomer. researchgate.netmdpi.com

The terminal alkyne C-H stretch typically appears as a sharp, weak band around 3300 cm⁻¹, while the C≡C stretch is observed in the range of 2100-2260 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group from the initiator is expected to be found around 1730 cm⁻¹. The presence of these bands in the polymer's spectrum provides qualitative evidence of successful initiation and the incorporation of the alkyne functionality. researchgate.net

Table 2: Key FTIR Absorption Bands for Polymers Initiated with this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | C-H Stretch | Terminal Alkyne |

| 2100 - 2260 | C≡C Stretch | Alkyne |

| ~1730 | C=O Stretch | Ester |

| 2850 - 3000 | C-H Stretch | Aliphatic (Polymer Backbone) |

| 1000 - 1300 | C-O Stretch | Ester |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comnih.gov When polymers synthesized from this compound are used to modify surfaces, for instance by "grafting from" techniques, XPS is invaluable for confirming the presence of the polymer layer and its elemental composition. chemrxiv.orgnih.gov

The analysis of the top 3-10 nanometers of the surface can confirm the presence of carbon, oxygen, and bromine. High-resolution scans of the C 1s, O 1s, and Br 3d regions can provide information about the chemical bonding environments. For example, the C 1s spectrum can be deconvoluted to identify contributions from C-C/C-H, C-O, and C=O bonds, confirming the polymer structure. The presence of a Br 3d signal would indicate the retention of the bromine end-group from the ATRP process. whiterose.ac.uk

Table 3: Expected Binding Energies in XPS Analysis of a Surface Modified with a Polymer Derived from this compound

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~285.0 | C-C, C-H (aliphatic/aromatic) |

| ~286.5 | C-O (ether/ester) | ||

| ~289.0 | O-C=O (ester carbonyl) | ||

| Oxygen | O 1s | ~532.0 | C=O (ester carbonyl) |

| ~533.5 | C-O (ester ether) | ||

| Bromine | Br 3d | ~70-71 | C-Br |

Chromatographic Analysis for Molecular Weight and Polydispersity

Chromatographic techniques are essential for determining the molecular weight distribution of the synthesized polymers, which is a key indicator of a controlled polymerization process.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. researchgate.net For polymers synthesized via ATRP using this compound, GPC/SEC is used to assess the degree of control over the polymerization.

A successful ATRP typically yields polymers with a narrow molecular weight distribution, resulting in a low PDI, often below 1.5. The GPC chromatogram of a well-controlled polymerization will show a single, narrow, and symmetrical peak. The elution volume is inversely proportional to the hydrodynamic volume of the polymer chains, and by using a calibration curve generated from polymer standards (e.g., polystyrene), the molecular weight characteristics of the sample can be determined.

Table 4: Illustrative GPC/SEC Data for a Polymer Synthesized via ATRP

| Parameter | Description | Typical Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 5,000 - 100,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 5,500 - 110,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.1 - 1.4 |

| Elution Volume (mL) | Volume of solvent required to elute the polymer | Varies with molecular weight and column |

Morphological and Microstructural Characterization

When polymers derived from this compound are used to create structured surfaces, such as polymer brushes, their morphology and microstructure are critical to their function. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are employed for this purpose.

AFM is a high-resolution scanning probe microscopy technique that can provide topographical information of the polymer-grafted surface at the nanoscale. It can be used to measure the thickness of the polymer layer, assess the surface roughness, and visualize the distribution of grafted polymer chains. In tapping mode, phase imaging can also provide information about the material's properties, such as stiffness and adhesion.

Table 5: Techniques for Morphological and Microstructural Characterization

| Technique | Information Obtained | Typical Application |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, layer thickness, phase separation | Characterization of polymer brushes and patterned surfaces. researchgate.net |

| Scanning Electron Microscopy (SEM) | Surface morphology, uniformity of coatings | Imaging of polymer-coated substrates and microstructures. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanoscale morphology of materials derived from this compound. It is particularly valuable for characterizing the structure of block copolymers and the morphology of polymer-functionalized nanoparticles.

In the case of block copolymers synthesized using this compound as an initiator, TEM can reveal the microphase-separated domains of the different polymer blocks. For instance, in a diblock copolymer composed of two immiscible polymer chains, TEM can visualize the distinct morphologies such as lamellae, cylinders, or spheres formed by the segregation of the blocks. The alkyne functionality introduced by the initiator can be used to subsequently attach other molecules or polymers via "click chemistry," and TEM can be employed to observe changes in morphology after such modifications.

For materials like polymer-functionalized graphene oxide, where polymers are grown from initiator sites on the surface, TEM can provide direct evidence of the attached polymer brushes. researchgate.net While the individual polymer chains are typically not resolved, the presence of a polymer layer on the graphene oxide sheets can be visualized, and changes in the dispersion and aggregation of the sheets due to the polymer grafting can be assessed.

Key Information from TEM Analysis:

| Parameter | Description |

| Morphology | Visualization of microphase-separated structures in block copolymers (e.g., lamellar, cylindrical, spherical). |

| Domain Size | Measurement of the size of the different polymer domains, which correlates with the molecular weight of the blocks. |

| Polymer Grafting | Confirmation of the presence of polymer layers on nanoparticles or surfaces. |

| Dispersion | Assessment of the dispersion of polymer-coated nanoparticles in a matrix. |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an essential tool for examining the surface topography and morphology of materials functionalized with polymers derived from this compound, particularly for polymer brushes grown from surfaces.

When this compound is used to initiate polymerization from a substrate, it results in a dense layer of polymer chains tethered to the surface, known as a polymer brush. SEM is used to visualize the changes in the surface morphology of the substrate after the growth of these brushes. For example, a smooth initial surface may appear rougher or exhibit a distinct texture after polymer grafting. researchgate.net

In the context of functionalized fabrics, SEM images can show the coating of individual fibers with the polymer, confirming the successful modification of the textile surface. While SEM does not typically have the resolution to visualize individual polymer chains, it provides valuable qualitative and semi-quantitative information about the uniformity and thickness of the polymer coating. researchgate.net

Typical Observations with SEM:

| Feature | Description |

| Surface Roughness | Changes in the surface texture of a substrate after polymer brush grafting. |

| Coating Uniformity | Assessment of how evenly the polymer is distributed across the surface. |

| Fiber Morphology | Visualization of polymer coatings on individual fibers in textiles or composites. |

| Pore Structure | Examination of the effect of polymer grafting on the porosity of membranes. |

Electrochemical Characterization (e.g., Square Wave Voltammetry for biosensors)

The terminal alkyne group of this compound provides a versatile handle for the immobilization of polymers onto electrode surfaces via click chemistry. This functionalization is a key step in the fabrication of advanced electrochemical sensors and biosensors. Electrochemical techniques, such as square wave voltammetry (SWV), are then used to characterize the performance of these modified electrodes.

Square wave voltammetry is a highly sensitive electrochemical technique that is well-suited for the analysis of redox-active species and for the development of biosensors. In a typical biosensor application, a polymer synthesized using this compound is first "clicked" onto an electrode surface. A biorecognition element, such as an enzyme or an antibody, is then immobilized on the polymer layer.

The detection of a target analyte by the biosensor often results in a change in the electrochemical signal, which can be monitored by SWV. For example, the enzymatic reaction with a substrate might produce an electroactive product that can be detected. SWV is advantageous due to its high sensitivity, fast scan rates, and effective discrimination against background currents.

The performance of such a biosensor can be characterized by several parameters, which are often determined from SWV measurements.

Performance Metrics from SWV Analysis of Biosensors:

| Parameter | Description | Typical Units |

| Sensitivity | The change in the peak current per unit concentration of the analyte. | µA/µM |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | µM or nM |

| Linear Range | The concentration range over which the peak current is directly proportional to the analyte concentration. | µM to mM |

| Selectivity | The ability of the biosensor to detect the target analyte in the presence of interfering species. | - |

For instance, a biosensor for the detection of a specific metabolite could be fabricated by immobilizing a dehydrogenase enzyme onto a polymer-modified electrode. In the presence of the metabolite and the necessary cofactor (e.g., NAD+), the enzyme catalyzes a reaction that produces NADH. The electrochemical oxidation of NADH can then be detected by SWV, with the peak current being proportional to the concentration of the metabolite.

Future Research Directions and Translational Perspectives

Expanding the Scope of Monomers and Polymer Architectures Initiated by 3-Butynyl 2-bromoisobutyrate

While ATRP is compatible with a wide range of monomers, optimizing reaction conditions for each specific monomer is crucial for controlled polymerization. acs.org A significant future direction lies in expanding the library of monomers that can be effectively polymerized using this compound. A key area of development is the use of ATRP in protic media, which would allow for the direct polymerization of ionic or ionizable monomers, thereby simplifying synthesis by avoiding protection and deprotection steps. cmu.edu

The true potential of this initiator is realized in the creation of sophisticated polymer architectures. The terminal alkyne group provides a reactive site for post-polymerization modification, enabling the synthesis of complex structures far beyond simple linear chains. Future work will focus on leveraging this feature to build:

Block Copolymers: Sequential polymerization of different monomers or click-coupling of alkyne-terminated chains to other polymer segments.

Star and Brush-like Polymers: Using the alkyne handle to graft polymer chains onto or from a multifunctional core or backbone.

Heterotelechelic Polymers: Polymers with different functional groups at each chain end, achieved through sequential, orthogonal reactions. maynoothuniversity.ie

The table below outlines potential future advancements in polymer synthesis using this initiator.

| Polymer Architecture | Future Research Focus | Potential Monomer Classes |

| Multi-block Copolymers | Developing efficient sequential monomer addition strategies and click-coupling reactions. | Hydrophilic/hydrophobic combinations, biodegradable segments. |

| Hyperbranched Polymers | Designing "inimer" (initiator + monomer) systems based on the alkyne functionality. | Acrylates, methacrylates, styrene (B11656) derivatives. |

| Grafted Copolymers | Attaching alkyne-terminated polymers to functional backbones via click chemistry. | Polyolefins, polysaccharides, peptides. |

| Cyclic Polymers | Intramolecular click reactions of polymers with complementary end-groups. | High dilution ATRP conditions to favor cyclization. |

Development of Stimuli-Responsive Materials and Smart Systems

"Smart" or stimuli-responsive polymers undergo significant changes in their physical or chemical properties in response to external environmental triggers. nih.govutwente.nl These triggers can include changes in pH, temperature, light exposure, or the presence of specific biomolecules. nih.gov The alkyne group on polymers synthesized with this compound is an ideal anchor point for attaching stimuli-responsive moieties using click chemistry. researchgate.net

This strategy paves the way for advanced materials with applications in biomedical fields and beyond. nih.gov Future research is geared towards designing and fabricating:

Drug Delivery Vehicles: Hydrogels or nanoparticles that release a therapeutic payload in response to specific physiological conditions, such as the acidic environment of a tumor. nih.gov

Tissue Engineering Scaffolds: Materials that can change their properties to support cell growth and differentiation in a controlled manner. mdpi.com

Sensors and Diagnostics: Polymers that exhibit a detectable change (e.g., fluorescence) in the presence of a target analyte.

A major goal is the development of multi-responsive systems. By using a combination of orthogonal click reactions, polymers can be functionalized with multiple smart moieties, allowing them to respond to several different stimuli independently. utwente.nl

| Stimulus | Responsive Moiety (Example) | Potential Application |

| pH | Carboxylic acids (e.g., acrylic acid), amines (e.g., DMAEMA) | pH-triggered drug release in specific tissues. |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Injectable hydrogels that solidify at body temperature. |

| Light | Azobenzene, o-nitrobenzyl esters | On-demand material degradation or drug activation. unileoben.ac.at |

| Redox | Disulfide linkages | Release of therapeutics inside cells (high glutathione (B108866) levels). |

Advancements in Orthogonal Chemical Reactions for Complex Functionalization

The power of this compound lies in the ability to precisely functionalize the resulting polymers. The terminal alkyne is a gateway for "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions. sigmaaldrich.com The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com

A key future direction is the development and implementation of multiple, mutually exclusive (orthogonal) click reactions. maynoothuniversity.ie This would allow for the sequential and site-specific installation of different functional groups onto the same polymer chain. For example, a polymer could be designed with both an alkyne and another reactive group that does not interfere with CuAAC. After the first functionalization via the alkyne, the second group can be modified in a subsequent step.

Emerging orthogonal reactions being explored include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the use of a copper catalyst, which can be toxic to biological systems, making it ideal for creating bioconjugates. researchgate.net

Thiol-yne/Thiol-ene Reactions: These reactions are highly efficient and can proceed rapidly under UV light, offering spatial and temporal control over functionalization. mdpi.com

Nitrile Oxide-Alkyne Cycloaddition (NOAC): A metal-free click reaction that is orthogonal to CuAAC, enabling dual functionalization strategies. maynoothuniversity.ie

The ultimate goal is to create a synthetic "toolbox" that allows for the construction of highly complex macromolecules with precisely defined functionalities for advanced applications.

Exploration of Novel Analytical Methods for Real-Time Monitoring of Polymerization and Functionalization

To achieve the high degree of control required for synthesizing advanced materials, a thorough understanding of reaction kinetics is essential. nih.gov Traditional methods often involve taking aliquots from the reaction at different times and analyzing them offline, which provides only snapshots of the process. nih.gov A significant frontier in polymer chemistry is the development of novel analytical techniques for in situ, real-time monitoring of both the polymerization and the subsequent functionalization steps.

Future research in this area includes:

Spectroscopic Techniques: Adapting techniques like NMR and FTIR spectroscopy with flow cells to continuously monitor monomer conversion and the consumption of the alkyne group during click reactions.

Automated Polymerization Platforms: Systems like the ACOMP (Automatic Continuous Online Monitoring of Polymerization) can continuously extract, dilute, and measure polymer properties such as molecular weight and viscosity as the reaction progresses. americanlaboratory.com This allows for immediate feedback and control over the polymerization process. americanlaboratory.com

Surface-Specific Methods: For polymers grown from a surface (polymer brushes), techniques like Quartz Crystal Microbalance (QCM) can provide real-time data on the mass and thickness of the growing polymer layer. nih.gov

Real-time monitoring is also critical for identifying and mitigating side reactions. For instance, the Glaser coupling, an unwanted alkyne-alkyne dimerization, can occur during the workup of ATRP reactions in the presence of the copper catalyst and air. researchgate.netnih.gov By monitoring the reaction environment, conditions can be optimized to prevent such undesirable outcomes, ensuring the integrity of the alkyne functional group for subsequent modifications. nih.gov

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 3-Butynyl 2-bromoisobutyrate?

Answer:

The synthesis of this compound typically involves esterification between 2-bromoisobutyric acid and 3-butyn-1-ol. A common approach uses acid-catalyzed Fischer esterification with concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) as a catalyst. For higher efficiency, coupling reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can be employed under anhydrous conditions .

Purification:

- Liquid-liquid extraction with ethyl acetate and sodium bicarbonate to remove unreacted acid.

- Distillation under reduced pressure (e.g., 40–60°C at 10–15 mmHg) to isolate the ester.

- Column chromatography (silica gel, hexane/ethyl acetate gradient) for further purification if impurities persist.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify characteristic signals (e.g., ester carbonyl at ~165–170 ppm, alkyne protons at ~2.0–2.5 ppm).

- FT-IR : Confirm ester C=O (~1720 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) stretches.

- GC-MS : Verify molecular ion peak ([M]⁺) and fragmentation patterns (e.g., loss of Br or alkynyl groups).

Cross-referencing with authentic standards or computational predictions (e.g., DFT calculations) enhances accuracy .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or thermal decomposition .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced: How does this compound function as an initiator in atom transfer radical polymerization (ATRP)?

Answer:

The bromine atom in this compound acts as a halogen initiator, facilitating the formation of radicals in the presence of transition-metal catalysts (e.g., CuBr/ligand systems). The alkyne group allows post-polymerization modifications via click chemistry (e.g., azide-alkyne cycloaddition). Key parameters:

- Catalyst Loading : Optimize CuBr:ligand ratios (1:2 to 1:3) to balance polymerization rate and control.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Kinetic Analysis : Monitor molecular weight distribution via GPC to assess living polymerization behavior .

Advanced: What factors influence the thermal stability of this compound, and how can decomposition pathways be mitigated?

Answer:

- Thermal Degradation : Above 80°C, the compound may undergo β-hydride elimination, releasing HBr and forming undesired alkene byproducts.

- Mitigation Strategies :

Advanced: How can this compound be utilized in synthesizing functionalized polymers or small molecules?

Answer:

- Polymer Side-Chain Functionalization : Incorporate the alkyne moiety into polymer backbones for clickable handles. Example: Graft copolymers via CuAAC with azide-terminated PEG.

- Cross-Coupling Reactions : Employ Sonogashira coupling with aryl halides to build conjugated systems. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Et₃N) for higher yields .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Answer:

Discrepancies in reaction yields or selectivity may arise from:

- Impurity Profiles : Characterize starting materials via HPLC to rule out contaminants.

- Solvent Effects : Test reactivity in alternative solvents (e.g., THF vs. toluene) to assess polarity/coordination impacts.

- Catalyst Screening : Compare multiple catalysts (e.g., Pd vs. Ni) under identical conditions.

Statistical tools (e.g., Design of Experiments) can systematically isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.